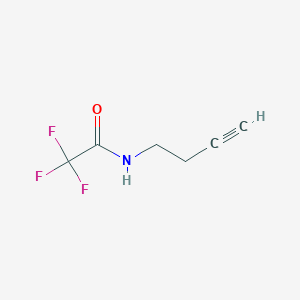
N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the family of amides It is characterized by the presence of a trifluoroacetamide group attached to a butynyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide typically involves the reaction of but-3-yn-1-amine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
But-3-yn-1-amine+Trifluoroacetic anhydride→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is typically maintained at around 0-5°C to control the rate of reaction and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The butynyl chain may also interact with hydrophobic regions of proteins, further influencing their function.
類似化合物との比較
Similar Compounds
- N-but-3-enyl-2,2,2-trifluoroacetamide
- N-but-3-yn-2-yl-2,2,2-trifluoroacetamide
Uniqueness
N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide is unique due to the presence of both a trifluoroacetamide group and a butynyl chain. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
生物活性
N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound contains a trifluoroacetamide group and a propargyl moiety. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological membranes and targets. The presence of the alkyne group provides additional reactivity that can be exploited in various biological contexts.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by modifying their active sites through covalent bonding.
- Protein Interaction : Its reactive functional groups allow it to interact with proteins, potentially altering their structure and function.
- Cell Membrane Interaction : The lipophilic nature due to the trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating intracellular effects.
Case Studies
- Antifungal Activity : A study evaluating the antifungal properties of related compounds demonstrated that those with trifluoromethyl groups exhibited improved activity compared to non-fluorinated counterparts. For example, compounds were tested against Candida albicans and Aspergillus niger, showing minimum inhibitory concentrations (MIC) significantly lower than traditional antifungals like fluconazole .
- Enzyme Inhibition : In a comparative analysis of enzyme inhibitors, it was found that compounds similar in structure to this compound effectively inhibited enzymes involved in metabolic pathways related to inflammation and cancer. The inhibition mechanism involved covalent modification of key amino acid residues within the enzyme's active site .
Research Findings
A summary of recent findings related to the biological activity of this compound is presented in the table below:
特性
IUPAC Name |
N-but-3-ynyl-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO/c1-2-3-4-10-5(11)6(7,8)9/h1H,3-4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJUGXXRENVCSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














